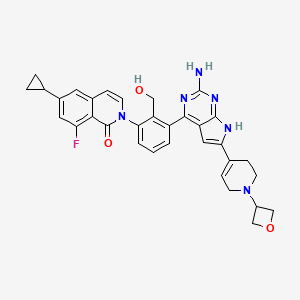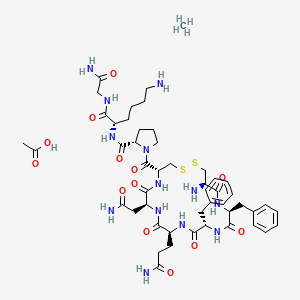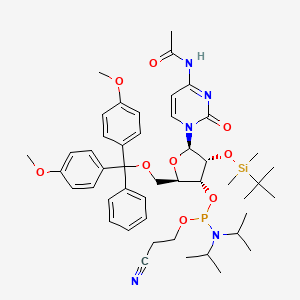
Milrebrutinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Milrebrutinib is an orally bioavailable, non-covalent inhibitor of Bruton’s tyrosine kinase (BTK), a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases. It has potential antineoplastic activity and is used in the treatment of B-cell malignancies. This compound inhibits both wild-type BTK and the C481S mutated form, which is a drug resistance mutation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Milrebrutinib is synthesized through a series of chemical reactions involving the formation of various intermediates. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired pharmacological properties.
Purification: The final product is purified using techniques such as crystallization and chromatography to obtain this compound in its pure form
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Milrebrutinib undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions can be used to introduce different substituents onto the this compound molecule
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives can be used to study the structure-activity relationship and optimize the therapeutic potential of this compound .
Scientific Research Applications
Milrebrutinib has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the structure and function of BTK and its role in B-cell malignancies.
Biology: this compound is used to investigate the signaling pathways involved in B-cell activation and proliferation.
Medicine: this compound is being developed as a therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.
Industry: This compound is used in the pharmaceutical industry for the development of new BTK inhibitors and other targeted therapies
Mechanism of Action
Milrebrutinib exerts its effects by non-covalently binding to and inhibiting the activity of BTK. This prevents the activation of the B-cell antigen receptor signaling pathway and BTK-mediated activation of downstream survival pathways. As a result, the growth of malignant B-cells that overexpress BTK or the C481S mutated form is inhibited .
Comparison with Similar Compounds
Milrebrutinib is unique among BTK inhibitors due to its non-covalent binding mechanism and its ability to inhibit both wild-type BTK and the C481S mutated form. Similar compounds include:
Ibrutinib: A covalent BTK inhibitor that binds irreversibly to BTK.
Acalabrutinib: Another covalent BTK inhibitor with improved selectivity for BTK.
Rilzabrutinib: A reversible covalent BTK inhibitor with dual mechanisms of action .
This compound’s non-covalent binding mechanism provides an advantage in overcoming resistance mutations, making it a promising candidate for the treatment of B-cell malignancies .
Properties
CAS No. |
2227211-00-7 |
|---|---|
Molecular Formula |
C33H31FN6O3 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
2-[3-[2-amino-6-[1-(oxetan-3-yl)-3,6-dihydro-2H-pyridin-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-(hydroxymethyl)phenyl]-6-cyclopropyl-8-fluoroisoquinolin-1-one |
InChI |
InChI=1S/C33H31FN6O3/c34-26-13-21(18-4-5-18)12-20-8-11-40(32(42)29(20)26)28-3-1-2-23(25(28)15-41)30-24-14-27(36-31(24)38-33(35)37-30)19-6-9-39(10-7-19)22-16-43-17-22/h1-3,6,8,11-14,18,22,41H,4-5,7,9-10,15-17H2,(H3,35,36,37,38) |
InChI Key |
LJODJUIHONTDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C3C(=C2)C=CN(C3=O)C4=CC=CC(=C4CO)C5=C6C=C(NC6=NC(=N5)N)C7=CCN(CC7)C8COC8)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10831830.png)


![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B10831856.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10831861.png)

![[(1R,3Z,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831879.png)
![5-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10831887.png)

![[(3aR,4R,6E,9S,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831892.png)
![sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate](/img/structure/B10831911.png)
![4-fluoro-7-methyl-N-[(1R,3S)-3-[(3S)-3-[methyl(methylsulfonyl)amino]pyrrolidin-1-yl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B10831913.png)

![(2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide](/img/structure/B10831927.png)
